

Application Note and Protocol: Isolation of Lithospermic Acid B from Plant Extracts

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Compound of Interest		
Compound Name:	Lithospermidin B	
Cat. No.:	B15548005	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithospermic acid B, also known as salvianolic acid B, is a potent antioxidant and has garnered significant interest for its potential therapeutic applications, including cardiovascular and cerebrovascular diseases. This document provides a detailed protocol for the isolation and purification of Lithospermic acid B from plant sources, primarily targeting the roots of Salvia miltiorrhiza (Danshen), a well-documented source of this compound.[1] The protocol is designed to yield high-purity Lithospermic acid B suitable for research and drug development purposes.

Experimental Protocols

This section outlines two primary protocols for the isolation of Lithospermic acid B: an aqueous two-phase extraction followed by preparative HPLC, and a method utilizing polyamide resin chromatography followed by preparative HPLC.

Protocol 1: Aqueous Two-Phase Extraction (ATPE) and Preparative HPLC

This method offers a rapid and effective approach for the integrated separation and purification of Lithospermic acid B.[1][2]



- 1. Plant Material and Extraction:
- Start with 1 kg of powdered dried roots of Salvia miltiorrhiza.
- Extract the powdered root material with 5 liters of 60% ethanol (v/v) at a pH of 2.0.
- Boil the mixture for 60 minutes and then filter it under a vacuum. Repeat the extraction process once more with another 5 liters of the same solvent.
- Combine the filtrates and concentrate them under vacuum at 40°C to remove the ethanol. The resulting aqueous extract can be used for the next step.
- 2. Aqueous Two-Phase Extraction:
- Prepare an aqueous two-phase system with an optimized composition of 39.1% (w/w) nbutyl alcohol and 22.6% (w/w) KH2PO4.[2]
- Mix the crude aqueous extract with the ATPS. Lithospermic acid B will preferentially partition into the n-butyl alcohol-rich upper phase.
- Separate the upper phase containing the target compound. This step can achieve a recovery yield of approximately 99.8%.[2]
- 3. Preparative High-Performance Liquid Chromatography (HPLC) Purification:
- Evaporate the solvent from the collected n-butyl alcohol phase.
- Redissolve the residue in a suitable solvent for HPLC injection.
- Purify the extract using a preparative HPLC system with a Hypersil ODS2 column (or equivalent).
- Mobile Phase:
 - Solvent A: 1% (v/v) aqueous acetic acid
 - Solvent B: Acetonitrile/Methanol (3:2, v/v)



- Gradient Elution:
 - 0–30 min: Linear gradient from 30% to 65% Solvent B.
- Detection:
 - Monitor the elution at a wavelength of 286 nm.
- Collect the fractions containing Lithospermic acid B. The retention time is approximately 7.6 minutes under these analytical conditions, but will be longer on a preparative column.
- Combine the pure fractions and remove the solvent to obtain purified Lithospermic acid B.

Protocol 2: Polyamide Resin Chromatography and Preparative HPLC

This protocol provides an efficient and cost-effective alternative for the purification of Lithospermic acid B, particularly for larger-scale applications.[1][3]

- 1. Plant Material and Crude Extraction:
- Prepare a crude extract from the roots of Salvia miltiorrhiza as described in Protocol 1, step
 1.
- 2. Polyamide Resin Adsorption:
- Load the crude extract onto a polyamide resin column.
- Optimal adsorption of Lithospermic acid B is achieved at a pH below 3.0.
- Wash the column with deionized water to remove water-soluble impurities.
- 3. Elution:
- Elute the adsorbed Lithospermic acid B from the resin using a 70% ethanol solution. This step can yield a product with a purity of up to 85.3% and a recovery of 87.1%.[1][3]
- 4. Preparative HPLC Purification:



• For higher purity, further purify the eluate from the polyamide resin column using preparative HPLC as described in Protocol 1, step 3. This final step can increase the purity to over 99%.

[3]

Data Presentation

The following table summarizes the quantitative data for the isolation and purification of Lithospermic acid B from Salvia miltiorrhiza.

Parameter	Aqueous Two- Phase Extraction & Prep. HPLC	Polyamide Resin & Prep. HPLC	Reference
Initial Purity of Crude Extract	5.3%	Not specified	
Purity after ATPE	70.5%	Not applicable	[2]
Purity after Polyamide Resin	Not applicable	85.3%	[1][3]
Final Purity after Prep. HPLC	99.3%	99.28%	[2][3]
Recovery Yield from ATPE	99.8%	Not applicable	[2]
Recovery Yield from Polyamide Resin	Not applicable	87.1%	[1][3]
Recovery Yield from Prep. HPLC	70.3%	75.2%	[2][3]
Total Recovery Yield	70.1%	Not specified	[2]

Visualizations Experimental Workflow

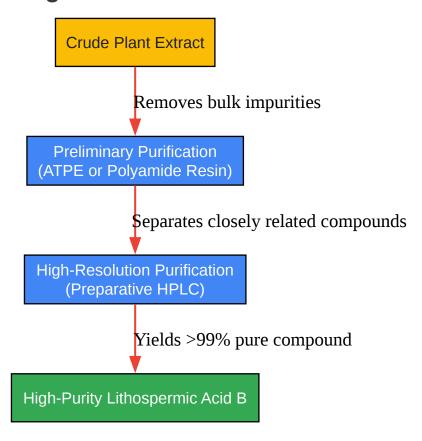




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Caption: Workflow for isolating Lithospermic Acid B.

Purification Logic



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